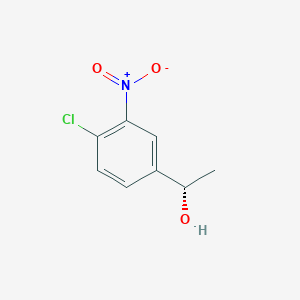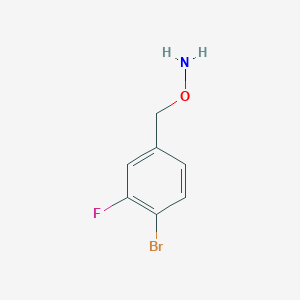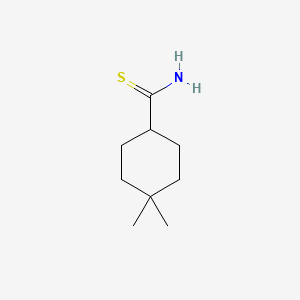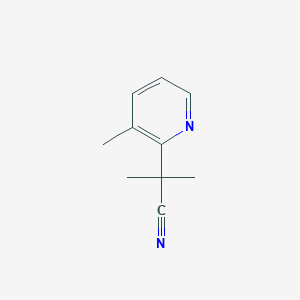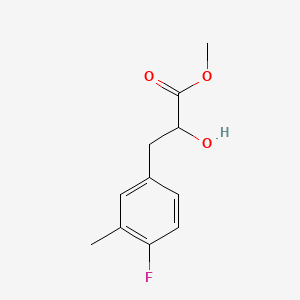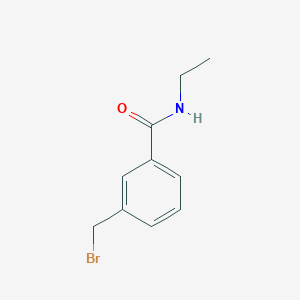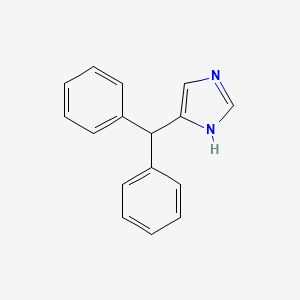
1H-Imidazole, 5-(diphenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 5-(diphenylmethyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 5-(diphenylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of substituted alkynes with benzonitrile in the presence of a base such as t-BuOK at elevated temperatures . Another approach involves the use of N-heterocyclic carbenes (NHC) as catalysts to facilitate the formation of the imidazole ring .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multicomponent reactions that allow for the efficient synthesis of highly substituted imidazoles. These methods are designed to be scalable and environmentally friendly, utilizing catalysts and conditions that minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 5-(diphenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the diphenylmethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .
Scientific Research Applications
1H-Imidazole, 5-(diphenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 5-(diphenylmethyl)- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biological processes. The diphenylmethyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects .
Comparison with Similar Compounds
1H-Imidazole: The parent compound, which lacks the diphenylmethyl substitution.
2-Phenylimidazole: Another derivative with a phenyl group at the 2-position.
4,5-Diphenylimidazole: A derivative with phenyl groups at both the 4 and 5 positions.
Uniqueness: 1H-Imidazole, 5-(diphenylmethyl)- is unique due to the specific substitution pattern, which can influence its chemical reactivity and biological activity. The diphenylmethyl group provides steric and electronic effects that differentiate it from other imidazole derivatives .
Properties
CAS No. |
7189-66-4 |
|---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-benzhydryl-1H-imidazole |
InChI |
InChI=1S/C16H14N2/c1-3-7-13(8-4-1)16(15-11-17-12-18-15)14-9-5-2-6-10-14/h1-12,16H,(H,17,18) |
InChI Key |
BEQGFWRTESSGOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


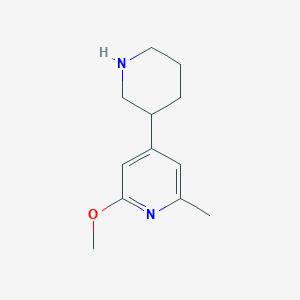
![Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13606234.png)

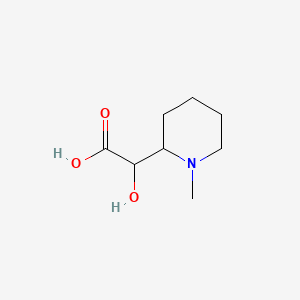
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13606250.png)
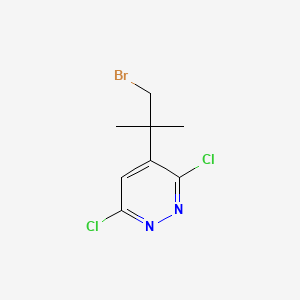
![(s)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol](/img/structure/B13606266.png)
